Potassium 4-methylthiophen-2-yltrifluoroborate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

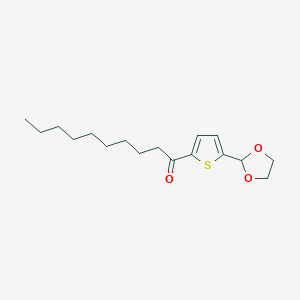

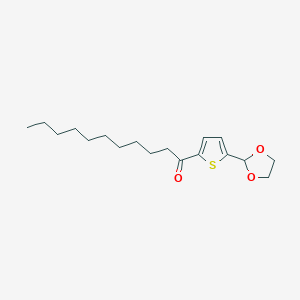

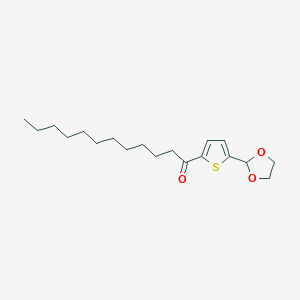

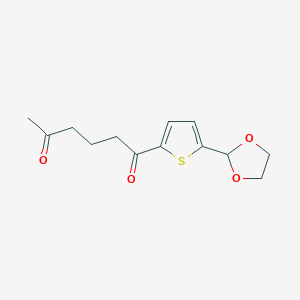

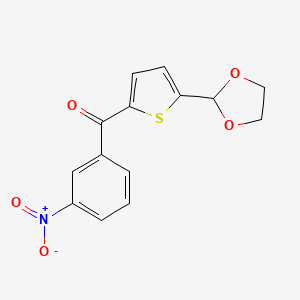

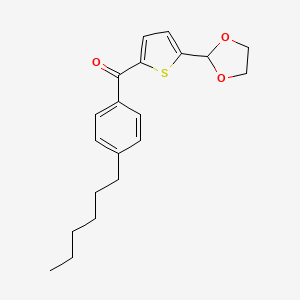

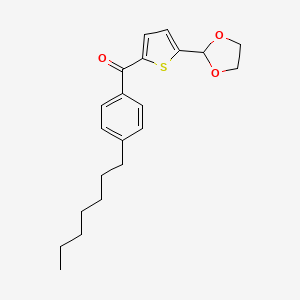

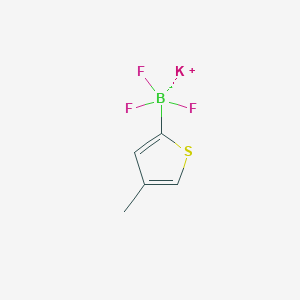

The molecular weight of Potassium 4-methylthiophen-2-yltrifluoroborate is 204.07 . The linear formula is C5H5BF3KS .Physical And Chemical Properties Analysis

Potassium 4-methylthiophen-2-yltrifluoroborate is a solid at room temperature . It should be stored in an inert atmosphere, preferably in a freezer, under -20C .Wissenschaftliche Forschungsanwendungen

Catalysis and Reaction Selectivity

Potassium 4-methylthiophen-2-yltrifluoroborate and related compounds have been studied for their potential applications in catalysis. For example, the addition of potassium to a CoMo/Al2O3 catalyst modified its selectivity in hydrodesulfurization (HDS) of synthetic gasoline. The potassium addition improved the catalyst's selectivity for HDS over olefin hydrogenation, which is attributed to modifications in the electronic properties of the sulfide phase and the support's isomerization properties (Mey et al., 2004).

Organic Synthesis

Potassium aryltrifluoroborates, including variants of the compound , are significant in organic synthesis, particularly in cross-coupling reactions. These compounds have been used in cross-coupling with organic chlorides in aqueous media, catalyzed by palladacycles. This method affords the synthesis of biphenyls and other complex organic structures under phosphine-free conditions (Alacid & Nájera, 2008).

Electrosynthesis

In the field of electrosynthesis, potassium fluoride, related to potassium 4-methylthiophen-2-yltrifluoroborate, has been used in the anodic synthesis of organic compounds. For instance, potassium fluoride facilitated the undesired oxidation of diacetal in the electrosynthesis of 4-methylanisole to 4-methoxy-benzaldehyde-dimethylacetal, indicating the influence of potassium compounds in the reaction mechanism (Attour et al., 2008).

Energy Storage

In the context of energy storage, materials related to potassium 4-methylthiophen-2-yltrifluoroborate, such as poly(3-methylthiophene), have been used in hybrid supercapacitors. These supercapacitors feature a combination of high-surface-area activated carbon and electronically conducting polymers, providing a response to market demands for high-power and environmentally friendly energy storage solutions (Laforgue et al., 2003).

Kinetic Studies

In kinetic studies, compounds like 4-methylthiophenyl acetic acid, related to potassium 4-methylthiophen-2-yltrifluoroborate, have been used to understand reaction mechanisms. For example, the kinetics and oxidation of 4-methylthiophenyl acetic acid by potassium dichromate were examined, providing insights into reaction stoichiometry and mechanism (Asha et al., 2018).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements correspond to causing skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .

Eigenschaften

IUPAC Name |

potassium;trifluoro-(4-methylthiophen-2-yl)boranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BF3S.K/c1-4-2-5(10-3-4)6(7,8)9;/h2-3H,1H3;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFCCAQWDUGVPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CS1)C)(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BF3KS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium 4-methylthiophen-2-yltrifluoroborate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.